molecular formula C26H24N2O2 B12565030 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione CAS No. 144295-24-9

2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione

Cat. No.: B12565030
CAS No.: 144295-24-9
M. Wt: 396.5 g/mol
InChI Key: YZODEUWQNKHMIM-UHFFFAOYSA-N
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Description

2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a naphthalene core substituted with two dimethylamino phenyl groups, making it a versatile molecule in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione typically involves the condensation of naphthalene-1,4-dione with 4-(dimethylamino)benzaldehyde under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in organic synthesis and material science applications.

Scientific Research Applications

2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione stands out due to its unique combination of the naphthalene core and dimethylamino phenyl groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.

Properties

CAS No.

144295-24-9

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

2,3-bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione

InChI

InChI=1S/C26H24N2O2/c1-27(2)19-13-9-17(10-14-19)23-24(18-11-15-20(16-12-18)28(3)4)26(30)22-8-6-5-7-21(22)25(23)29/h5-16H,1-4H3

InChI Key

YZODEUWQNKHMIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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